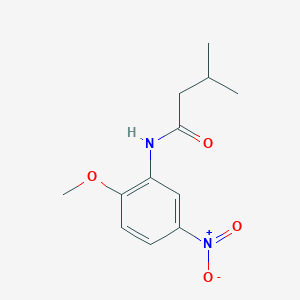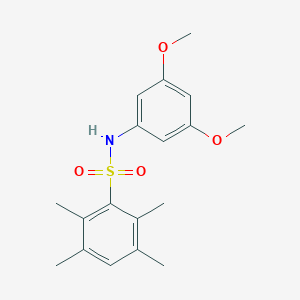![molecular formula C18H21NO4S B229719 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid, also known as MTSBA, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it an essential tool in the field of life sciences.
Mechanism of Action
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid reacts with cysteine residues in proteins through a sulfonamide linkage, forming a covalent bond. This covalent bond can be used to study protein conformational changes and protein-protein interactions. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can also be used as a fluorescent probe to study the structure and function of proteins.
Biochemical and Physiological Effects:
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has also been found to modulate the function of ion channels and transporters. Additionally, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid in lab experiments is its high selectivity for cysteine residues in proteins. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid also has a high labeling efficiency and can be used in a variety of experimental conditions. However, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can be toxic to cells at high concentrations, and its labeling efficiency can be affected by the pH and ionic strength of the solution.
Future Directions
There are many future directions for the use of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid in scientific research. One area of interest is the development of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid-based biosensors for the detection of biomolecules. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can also be used in the development of new drugs and therapies for various diseases. Additionally, further research is needed to understand the mechanisms of action of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid and its effects on cellular processes.
Conclusion:
In conclusion, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid is a valuable tool in scientific research due to its unique properties. Its high selectivity for cysteine residues in proteins and ability to study protein conformational changes and protein-protein interactions make it an essential tool in the field of life sciences. While there are limitations to its use, further research on 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid could lead to new discoveries in the development of biosensors, drugs, and therapies.
Synthesis Methods
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can be synthesized by reacting 2-aminobenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been widely used in scientific research as a labeling reagent for cysteine residues in proteins. It is also used as a probe for studying protein conformational changes and protein-protein interactions. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It has also been used in the development of biosensors and drug discovery.
properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)17(13(11)3)24(22,23)19(5)16-9-7-6-8-15(16)18(20)21/h6-10H,1-5H3,(H,20,21) |
InChI Key |
GHXKVEZZILJVIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)
![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)



![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)

![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)


![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)